molecular formula C34H50N8O3 B12505723 N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide

Cat. No.: B12505723
M. Wt: 618.8 g/mol
InChI Key: SXNJFOWDRLKDSF-UHFFFAOYSA-N
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Description

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide is a complex organic compound that features a variety of functional groups, including piperazine, cyclohexyl, pteridine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the piperazine ring: This can be achieved through the reaction of cyclopropylmethylamine with a suitable piperazine precursor.

    Cyclohexyl attachment: The piperazine derivative can be reacted with a cyclohexyl halide under basic conditions to form the cyclohexyl-piperazine intermediate.

    Pteridine synthesis: The pteridine moiety can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Coupling reactions: The final coupling of the piperazine-cyclohexyl intermediate with the pteridine derivative and the methoxybenzamide can be carried out using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the piperazine or cyclohexyl moieties.

    Reduction: Reduction reactions could target the pteridine or benzamide groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to receptors: Interaction with specific receptors in the body.

    Enzyme inhibition: Inhibition of enzymes involved in critical biological pathways.

    Signal transduction modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJFOWDRLKDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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